N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide
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Overview
Description
N-(2-fluorobenzyl)-N’-[3-(trifluoromethyl)benzyl]sulfamide is a synthetic organic compound that belongs to the class of sulfamides. Sulfamides are characterized by the presence of a sulfonamide group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. This compound features two benzyl groups substituted with fluorine and trifluoromethyl groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-N’-[3-(trifluoromethyl)benzyl]sulfamide typically involves the reaction of 2-fluorobenzylamine with 3-(trifluoromethyl)benzylamine in the presence of a sulfonyl chloride reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-N’-[3-(trifluoromethyl)benzyl]sulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-N’-[3-(trifluoromethyl)benzyl]sulfamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-N’-[3-(trifluoromethyl)benzyl]sulfamide
- N-(2-fluorobenzyl)-N’-[4-(trifluoromethyl)benzyl]sulfamide
- N-(2-fluorobenzyl)-N’-[3-(difluoromethyl)benzyl]sulfamide
Uniqueness
N-(2-fluorobenzyl)-N’-[3-(trifluoromethyl)benzyl]sulfamide is unique due to the specific substitution pattern on the benzyl groups, which can influence its chemical reactivity and biological activity. The combination of fluorine and trifluoromethyl groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methylsulfamoyl]-1-[3-(trifluoromethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N2O2S/c16-14-7-2-1-5-12(14)10-21-24(22,23)20-9-11-4-3-6-13(8-11)15(17,18)19/h1-8,20-21H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSCTHMUUDPNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)NCC2=CC(=CC=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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